1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

NAMPT inhibition Fragment-based drug design Cancer metabolism

Researchers pursuing NAMPT-targeted cancer metabolism programs face the challenge that generic pyrazole carboxamides lack structural validation for rational design. 1-Methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide solves this as a 3-phenyl-elaborated analog of the co-crystallized NAMPT fragment hit 2HH (PDB 4N9B, Kd=5,200 nM). Key advantages: • Predicted logP increase of +1.5-2.0 units vs. 2HH for improved hydrophobic pocket occupancy • Single-step amide coupling synthesis for rapid analog generation • Three diversification points for parallel library synthesis. Supplied as a research chemical with ≥95% purity; in stock for immediate dispatch.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B10992306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H14N4O/c1-20-15(16(21)18-13-8-5-9-17-11-13)10-14(19-20)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,21)
InChIKeyLULAHJKOYICJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Overview


1-Methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide (C₁₆H₁₄N₄O, MW 278.31 g/mol) is a synthetic small-molecule pyrazole-5-carboxamide derivative featuring a 3-phenyl substituent on the pyrazole core and an N-(pyridin-3-yl) carboxamide side chain. This compound belongs to a broader class of pyrazole carboxamides that have been explored as nicotinamide phosphoribosyltransferase (NAMPT) fragment hits [1] and as insecticidal agents in polysubstituted pyridyl pyrazolecarboxamide patent families [2]. The presence of the 3-phenyl group distinguishes it from the simpler des-phenyl NAMPT fragment (PDB ligand 2HH), altering both physicochemical properties and target-binding topology [1]. For procurement decisions, the compound's structural uniqueness within this scaffold class necessitates evidence-based evaluation against its closest analogs, including the des-phenyl NAMPT fragment hit and other 1-methyl-3-phenyl-pyrazole-5-carboxamide congeners with varied N-substituents.

NAMPT fragment elaboration

Structurally distinct phenyl analog of reported fragment hit 2HH

Agrochemical screening

Covered by patent for insecticidal pyridyl pyrazolecarboxamides

Kinase profiling

Pyrazole carboxamide scaffold compatible with kinase hinge binding

Non-Interchangeable Pyrazole Carboxamide


Pyrazole-5-carboxamides with N-(pyridin-3-yl) substitution are not functionally interchangeable across target classes. The des-phenyl analog (1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, PDB ligand 2HH) was identified as a weak NAMPT fragment hit with Kd = 5,200 nM and IC₅₀ = 91,000 nM [1]. Introduction of the 3-phenyl group on the pyrazole ring, as in the target compound, is expected to substantially alter binding-mode geometry, lipophilicity, and target engagement—potentially redirecting activity toward kinase or GPCR targets or enhancing insecticidal potency as described in patent families [2]. Furthermore, even closely related analogs with minor N-substituent variations (e.g., pyridin-3-ylmethyl vs. pyridin-3-yl) exhibit divergent biological profiles [3]. Procurement of a generic 'pyrazole carboxamide' without rigorous comparator data therefore carries significant risk of target-mismatch and assay failure. The quantitative evidence below substantiates why this specific compound occupies a distinct position within its analog series.

Des‑phenyl analog

Lacks 3‑phenyl group; reported NAMPT affinity may not transfer; binding mode may differ substantially

Isobaric KDM5 inhibitors

Same MW (278.31) but different core (pyrazolo[1,5‑a]pyrimidine vs pyrazole‑5‑carboxamide); target mismatch risk

N‑substituent analogs

Even pyridin‑3‑ylmethyl vs pyridin‑3‑yl variants show divergent bioactivity profiles; verify exact substitution

Differentiation Evidence for Pyrazole Carboxamide


NAMPT Binding Affinity vs. Des-Phenyl Fragment

The des-phenyl analog (1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, PDB ligand 2HH) is a crystallographically validated NAMPT fragment hit with Kd = 5,200 nM and IC₅₀ = 91,000 nM in biochemical assays [1]. No direct NAMPT binding data are currently available in the public domain for the target compound (1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide). The addition of the 3-phenyl group is predicted to increase logP by approximately 1.5–2.0 units (from ~0.3 for 2HH to an estimated 1.8–2.3 for the target compound) [2], which may enhance hydrophobic pocket occupancy in the NAMPT active site or redirect binding toward alternative targets. Users should perform comparative NAMPT biochemical profiling to quantify the affinity shift introduced by the 3-phenyl substitution. Available PDB coordinates for the 2HH–NAMPT co-crystal structure (PDB 4N9B, resolution 2.86 Å) provide a structural basis for rational design and SAR expansion around the target compound [1].

NAMPT Binding
Data to verify
No public NAMPT data
vs
2HH: Kd 5,200 nM, IC₅₀ 91,000 nM
Affinity shift requires experimental profiling; 2HH co‑crystal available
PDB 4N9B, 2.86 Å resolution
NAMPT inhibition Fragment-based drug design Cancer metabolism

Insecticidal Activity vs. Pyridyl Pyrazolecarboxamides

Patent US 9,301,529 discloses polysubstituted pyridyl pyrazolecarboxamides of General Formula I with demonstrated insecticidal efficacy against agriculture, forest, and health pests, including resistant strains [1]. While the target compound (1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide) is not explicitly exemplified in the patent, its structure falls within the claimed general formula (R₁ = methyl; R₂ = H or halogen; R₃a/R₃b = H; with pyridin-3-yl N-substitution). The patent reports that exemplified compounds achieve high insecticidal effect at low application rates, with preparation methods yielding >93% product in multi-step syntheses [1]. Comparatively, earlier 1-substituted pyridyl-pyrazol amide compounds (CN101333213A) demonstrated insecticidal and bactericidal activities, but suffered from high production costs [2]. The target compound's structural simplicity (lacking complex anthranilamide moieties present in chlorantraniliprole analogs) may offer a cost-advantaged entry point for agrochemical screening libraries.

Insecticidal Activity
Class‑level

Structurally covered by patent General Formula I; lower step‑count synthesis vs anthranilamides

Supports agrochemical screening; direct insect mortality data needed
Patent US 9,301,529; exemplified yields >93%
Agrochemical screening Insecticidal activity Resistant pest control

Physicochemical Profile vs. Des-Phenyl Analog

The target compound (C₁₆H₁₄N₄O, MW 278.31 g/mol) differs from the des-phenyl analog 2HH (C₁₀H₁₀N₄O, MW 202.21 g/mol) by the addition of a phenyl ring at the pyrazole 3-position, which increases molecular weight by 76.1 g/mol and adds significant lipophilicity. The des-phenyl analog has an experimentally computed XLogP3-AA of 0.3, a topological polar surface area (tPSA) of 59.8 Ų, 1 H-bond donor, and 3 H-bond acceptors [1]. The target compound, by structural extrapolation, is predicted to have logP in the range 1.8–2.3 with tPSA ~68–72 Ų, 1 H-bond donor, and 4 H-bond acceptors. Solubility data from vendor sources indicate the compound is soluble in DMSO and DMF but has low aqueous solubility, consistent with its increased lipophilicity . This LogP shift is material for assay design: the target compound will require higher DMSO concentrations or alternative formulation strategies compared to the more polar des-phenyl analog. The 3-phenyl group also eliminates the rotatable bond associated with the pyrazole C-3 position, potentially reducing conformational entropy upon target binding.

Physicochemical Profile
Data to verify
logP ~1.8–2.3, tPSA ~68–72 Ų
vs
2HH: logP 0.3, tPSA 59.8 Ų
Higher lipophilicity affects assay solvent compatibility and formulation
Predicted values; experimental confirmation recommended
Physicochemical profiling Drug-likeness Solubility

Selectivity vs. Isobaric KDM5 Inhibitors

The target compound shares the molecular formula C₁₆H₁₄N₄O (MW 278.31) with the known KDM5 inhibitors CPI-455 (IC₅₀ = 10 nM for KDM5A) and CPI-4203 (IC₅₀ = 250 nM for KDM5A) . However, the target compound is a structural isomer: CPI-455 and CPI-4203 are pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, whereas the target compound is a 1H-pyrazole-5-carboxamide. This core scaffold divergence is expected to confer fundamentally different target selectivity profiles. CPI-455 achieves >200-fold selectivity for KDM5 over KDM2/3/4/6/7 ; no analogous selectivity data exist for the target compound. For procurement decisions, this is a critical distinction: the target compound cannot be assumed to possess KDM5 inhibitory activity based solely on isobaric molecular formula matching. Users requiring a validated KDM5 chemical probe should procure CPI-455 (CAS 1628208-23-0) or CPI-4203 (CAS 1628214-07-2) rather than the target compound.

Scaffold Distinction
Context‑dependent

Pyrazole‑5‑carboxamide (target) ≠ pyrazolo[1,5‑a]pyrimidine (CPI‑455); isobaric but structurally distinct

Cannot substitute for KDM5 inhibitors; confirm target identity for each application
CPI‑455 IC₅₀ 10 nM on KDM5A; different scaffold family
Target selectivity KDM5 demethylase Chemoproteomics

Synthetic Accessibility vs. Anthranilamide Analogs

The target compound's synthesis can be accomplished via condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (or its activated ester/acid chloride) with 3-aminopyridine, a straightforward amide coupling procedure . In contrast, the anthranilamide-containing pyrazolecarboxamides exemplified in patent US 9,301,529 require multi-step sequences involving benzoxazinone intermediates, halogenation, and aminocarbonylation steps, with isolated yields ranging from 93–99% per step but entailing significantly greater synthetic complexity and cost [1]. The target compound's accessible synthesis makes it an attractive scaffold for parallel library generation: the 3-phenyl, N-methyl, and pyridin-3-yl positions each represent diversification points amenable to combinatorial modification. This synthetic simplicity, combined with the compound's core pyrazole-5-carboxamide pharmacophore, positions it as a versatile intermediate for hit-to-lead optimization campaigns in both medicinal chemistry and agrochemical discovery programs.

Synthetic Accessibility
Class‑level
1–2 step amide coupling
vs
3–5 step anthranilamide route
Faster library generation; lower procurement cost for screening
Patent US 9,301,529; step yields 93–99% for comparators
Synthetic accessibility Derivative libraries Medicinal chemistry

Mammalian Toxicity Alert for Pyrazole Carboxamides

A 2021 publication in the Journal of Medicinal Chemistry reported that certain 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity [1]. While the target compound was not specifically tested in this study, the structural alert applies to the 1-methyl-pyrazole-5-carboxamide substructure present in the target compound. This class-level toxicity signal warrants precautionary handling and inclusion of appropriate mammalian cytotoxicity counterscreens when the target compound is used in phenotypic or in vivo assays. Users should not assume a favorable safety profile based solely on the compound's use as a research tool; acute toxicity assessment (e.g., MTD determination in rodents, hERG binding, and Ames mutagenicity) is advised prior to any in vivo efficacy studies.

Toxicity Alert
Class‑level

1‑Methyl‑1H‑pyrazole‑5‑carboxamide substructure flagged for acute mammalian toxicity

Advised safety counterscreens before any in vivo deployment
Class‑level alert (J. Med. Chem. 2021); not compound‑specific
Toxicity screening Safety pharmacology Mammalian toxicity

Application Scenarios


NAMPT Fragment Elaboration & Structure-Based Optimization

The target compound serves as a 3-phenyl-elaborated analog of the crystallographically validated NAMPT fragment hit 2HH (PDB 4N9B, Kd = 5,200 nM) [1]. Medicinal chemistry teams can use the target compound as a starting point for structure-based design, leveraging the existing 2HH–NAMPT co-crystal coordinates (2.86 Å resolution) to guide rational substitution of the 3-phenyl group into adjacent hydrophobic pockets. The predicted logP increase of +1.5 to +2.0 units relative to 2HH [2] may improve occupancy of the NAMPT active site's lipophilic regions. Recommended workflow: (i) confirm NAMPT binding via SPR or biochemical assay; (ii) solve co-crystal structure of target compound with NAMPT; (iii) perform fragment growing or merging with published potent NAMPT inhibitors. This scenario is most appropriate for academic and industry labs engaged in cancer metabolism target discovery.

Agrochemical Lead Discovery for Resistant Pests

The target compound falls within the general structural formula of patent US 9,301,529, which claims polysubstituted pyridyl pyrazolecarboxamides with insecticidal activity against resistant pest populations [1]. Agrochemical screening laboratories can include the target compound in phenotypic insect mortality assays against lepidopteran, coleopteran, or hemipteran pest panels. The compound's structural simplicity (single-step amide coupling) compared to commercial diamide insecticides (e.g., chlorantraniliprole, which requires multi-step anthranilamide synthesis) [1] makes it a cost-efficient entry for hit identification. Given the class-level mammalian toxicity alert for 1-methyl-1H-pyrazole-5-carboxamides [2], parallel counterscreening for mammalian cytotoxicity and eco-toxicological endpoints (e.g., acute Daphnia or algal toxicity) is strongly recommended.

Kinase Selectivity Panel Screening

Pyrazole carboxamides have been described as protein kinase inhibitors targeting p38, BCR-ABL, RIP2, and GSK-3 kinases [1][2]. The target compound's 3-phenyl-pyrazole-5-carboxamide core with a pyridin-3-yl amide side chain presents a hydrogen-bond-donor/acceptor configuration compatible with kinase hinge-region binding. Screening laboratories can profile the target compound against a broad kinase selectivity panel (e.g., 50–100 kinases at 1–10 µM) to identify potential kinase targets. The compound's isobaric relationship with CPI-455 (KDM5 inhibitor, IC₅₀ = 10 nM) [3] underscores the importance of confirming target identity via orthogonal assays rather than assuming KDM5 activity. This application is suited for chemical biology groups seeking novel kinase inhibitor chemotypes.

Combinatorial Library Synthesis Scaffold

The target compound's single-step amide coupling synthesis [1] and three diversification points (3-phenyl substitution, N-methyl replacement, and pyridin-3-yl variation) make it an ideal scaffold for parallel library generation. Medicinal chemistry CROs and academic core facilities can synthesize 50–200 compound libraries via systematic variation of the carboxylic acid, amine, and N-alkylation components. The scaffold's drug-likeness properties (predicted logP ~1.8–2.3, tPSA ~68–72 Ų, MW = 278.31, HBD = 1, HBA = 4) [2] place it within favorable physicochemical space for oral bioavailability. Libraries generated from this scaffold can be screened across multiple target classes (kinases, GPCRs, epigenetic enzymes) to maximize hit-finding probability. The class-level toxicity flag [3] should be addressed by incorporating early cytotoxicity filters in the screening cascade.

Application
Selection Property
Validation Focus
NAMPT fragment elaboration
3‑Phenyl group enables hydrophobic pocket exploration
Confirm NAMPT target engagement; co‑crystal structure
Agrochemical screening
Patent‑covered insecticidal scaffold; simplified synthesis
Insect mortality panels; mammalian cytotoxicity counterscreen
Kinase panel profiling
Hinge‑binding pyrazole carboxamide; compatible with broad panels
Broad kinase selectivity profiling; exclude KDM5 activity
Library synthesis scaffold
Single‑step amide coupling; three diversification points
Library QC; integrate early cytotoxicity filters
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